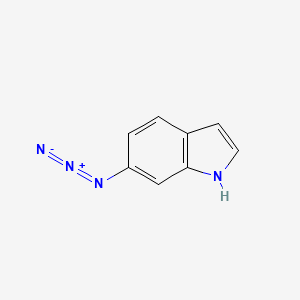

6-Azido-1H-indole

Description

Contextualization as a Functionalized Indole (B1671886) Derivative

The indole nucleus is a cornerstone structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.comeasychair.orgrsc.org It is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. rsc.org This core structure is present in essential amino acids like tryptophan and a wide array of bioactive alkaloids. rsc.orgresearchgate.net The inherent electron-rich nature of the indole system makes it a participant in many chemical reactions, though electrophilic substitution typically occurs at the C-3 position of the pyrrole ring. chim.itresearchgate.net

Functionalized indoles are derivatives where one or more hydrogen atoms on the core structure have been replaced by other atoms or groups. This functionalization is a key strategy for modulating the electronic properties, reactivity, and biological profile of the parent indole. chim.itrsc.org 6-Azido-1H-indole is one such functionalized derivative, featuring an azide (B81097) (-N₃) group at the C-6 position of the benzene ring. The introduction of the electron-withdrawing and photoreactive azido (B1232118) group at this position significantly alters the molecule's chemical character, providing a specific site for further synthetic transformations that may not be readily achievable on the unsubstituted indole core. chim.itresearchgate.net The development of synthetic methods to create specifically substituted indoles, including N1-substituted and C-6 substituted derivatives, is a continuing area of focus in organic chemistry. easychair.orgresearchgate.net

Significance in Modern Synthetic Organic Chemistry

The significance of this compound in synthetic organic chemistry stems largely from the exceptional versatility of the azido group. researchgate.netmdpi.com This functional group serves as a "chemical chameleon," capable of participating in a diverse array of high-yield transformations, making it a powerful tool for molecular construction. mdpi.com

One of the most prominent applications of the azide functionality is in [3+2] cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.comsemanticscholar.org This reaction allows for the efficient and regioselective formation of stable 1,2,3-triazole rings. By using this compound, chemists can link the indole scaffold to a wide variety of alkyne-containing molecules, creating complex conjugates.

Furthermore, the azido group is a precursor to amines via the Staudinger reaction, which involves treatment with a phosphine (B1218219) like triphenylphosphine (B44618). mdpi.comresearchgate.net This provides a mild method for introducing an amino group at the C-6 position, yielding 6-amino-1H-indole, a valuable building block for other derivatives. The azide can also be converted into a highly reactive nitrene intermediate through thermolysis or photolysis. researchgate.netresearcher.life These nitrenes can undergo various reactions, including C-H insertion and cyclization, enabling the synthesis of novel fused heterocyclic systems. The diverse reactivity of the azido group makes this compound a strategic intermediate for building libraries of complex indole-based compounds. researchgate.netresearchgate.net

Table 1: Key Synthetic Transformations of the Azido Group

| Reaction Name | Reactant(s) | Product Functional Group | Significance |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition (Click Chemistry) | Alkyne | 1,2,3-Triazole | Forms stable heterocyclic links to other molecules. mdpi.comsemanticscholar.org |

| Staudinger Reaction | Phosphine (e.g., PPh₃), then H₂O | Amine | Mild reduction of the azide to a primary amine. mdpi.comresearchgate.net |

| Aza-Wittig Reaction | Phosphine, then Carbonyl Compound | Imine | Forms carbon-nitrogen double bonds. mdpi.com |

| Nitrene Formation | Heat or UV Light | Nitrene (intermediate) | Highly reactive intermediate for C-H insertion or cyclization reactions. researchgate.netresearcher.life |

Overview of Research Trajectories for Azidoaryl Systems

Aryl azides, the class of compounds to which this compound belongs, are central to several modern research trajectories that span chemistry, biology, and materials science. Their utility is primarily linked to their unique reactivity, particularly their ability to form covalent linkages under specific triggers.

A major area of research is their application in photoaffinity labeling . ontosight.ainih.gov In this technique, an azidoaryl-containing molecule designed to bind to a specific biological target (like a protein) is introduced into a biological system. Upon irradiation with UV light, the aryl azide generates a highly reactive aryl nitrene that forms a covalent bond with the nearest residue in the binding site, allowing for the identification of binding partners and the mapping of interaction sites. nih.gov

In synthetic methodology , research focuses on developing new ways to use the azide as a directing group or reactive handle. For instance, the ortho-azido group can direct lithiation to the adjacent position, enabling subsequent functionalization. researchgate.net Furthermore, intramolecular reactions of azidoaryl systems are exploited to construct complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. researchgate.netresearchgate.net

In materials science , the azide group's ability to participate in click chemistry is used to functionalize surfaces or to cross-link polymers. The photoreactive nature of azidoaryl compounds is also harnessed to create photopatternable materials and for photoinduced cross-linking of polymer chains. chemrxiv.org The ongoing development of new catalytic systems, including those based on electrochemistry and photochemistry, continues to expand the synthetic utility of azidoaryl compounds, making their transformations more efficient and environmentally benign. mdpi.comnih.gov

Table 2: Primary Research Applications of Azidoaryl Compounds

| Research Area | Application | Underlying Reaction |

|---|---|---|

| Chemical Biology | Photoaffinity Labeling | Photolytic Nitrene Formation & Covalent Cross-Linking ontosight.ainih.gov |

| Medicinal Chemistry | Synthesis of Bioactive Heterocycles | Intramolecular Cycloaddition/Cyclization researchgate.net |

| Organic Synthesis | "Click" Conjugation | [3+2] Dipolar Cycloaddition mdpi.comsemanticscholar.org |

| Materials Science | Polymer Cross-Linking, Surface Functionalization | Photolytic Nitrene Formation, Click Chemistry chemrxiv.org |

Structure

3D Structure

Properties

IUPAC Name |

6-azido-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-12-11-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKSOYAYNIYMBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668539 | |

| Record name | 6-Azido-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81524-75-6 | |

| Record name | 6-Azido-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Mechanistic Investigations of 6 Azido 1h Indole

Reactivity Profiles of the Azido (B1232118) Moiety

The azido group (-N₃) attached to the indole (B1671886) scaffold is a high-energy functionality that can be manipulated through various thermal, photochemical, and chemical methods. Its transformations are central to the synthetic utility of 6-azido-1H-indole.

The decomposition of organic azides, including this compound, through thermal or photochemical means is a primary method for generating highly reactive nitrene intermediates. scispace.comresearchgate.net This process involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable event. organicchemistrytutor.com

Thermal Generation: When heated, typically at temperatures above 100°C in an inert solvent, this compound undergoes thermolysis. The reaction proceeds through the loss of N₂ to form a 6-indolylnitrene species. The decomposition is a stepwise mechanism where the formation of the nitrene is the rate-determining step. rsc.org The resulting nitrene can exist in either a singlet state (with paired electrons) or a triplet state (with unpaired electrons), which influences its subsequent reactivity. scispace.com

Photochemical Generation: Irradiation with ultraviolet (UV) light provides an alternative, often milder, method for nitrene generation. Photolysis of the azide (B81097) leads to the formation of an excited state, which then fragments to release N₂ and the corresponding nitrene. scispace.com Photochemical reactions typically favor the formation of the singlet nitrene. scispace.com These nitrene intermediates are not typically isolated due to their high reactivity and short lifespan; they readily engage in subsequent reactions such as C-H insertion, cyclization, or rearrangement. nih.gov

Table 1: Conditions for Nitrene Generation from Aryl Azides

| Method | Conditions | Predominant Nitrene State | Subsequent Reactions |

| Thermal | Heating in inert solvent (e.g., Toluene, Xylene) >100°C | Singlet and Triplet | C-H insertion, rearrangement, dimerization |

| Photochemical | UV irradiation (e.g., 254 nm or 300 nm) at room temp. or below | Singlet | C-H insertion, aziridination |

While thermal and photochemical decomposition are the most common routes, nitrene species can also be generated through oxidative pathways, although this is less frequently employed for azides. More commonly, nitrene transfer reactions utilize precursors like iminoiodinanes, which can be generated in situ under oxidative conditions. rwth-aachen.de For this compound, direct oxidation to a nitrene is not a standard transformation. Instead, the focus remains on the controlled decomposition of the azide itself, which does not require an external oxidant. nih.gov

The reduction of the azido group to a primary amine is a fundamental and widely used transformation. This conversion of this compound to 6-amino-1H-indole is valuable for introducing a versatile amino group for further functionalization. Several reliable methods exist for this purpose.

Staudinger Reduction: A very mild and chemoselective method for reducing azides is the Staudinger reaction, which involves treatment with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), followed by hydrolysis. commonorganicchemistry.comorganic-chemistry.org This reaction is highly tolerant of other functional groups. organicchemistrytutor.com

Catalytic Hydrogenation: Hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), is an effective method for converting azides to amines. However, this method may also reduce other susceptible functional groups within the molecule.

Metal-Mediated Reduction: Reagents like iron powder in the presence of ammonium (B1175870) chloride are also used for the reduction of aromatic nitro compounds and can be applied to azides, offering a cost-effective alternative. dundee.ac.uk Other systems include sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or lithium aluminium hydride (LiAlH₄), though the latter is a very strong reducing agent. nih.gov

Table 2: Comparison of Methods for Reduction of this compound

| Method | Reagents | Key Advantages | Potential Drawbacks |

| Staudinger Reduction | 1. PPh₃2. H₂O | Extremely mild, high chemoselectivity. organic-chemistry.org | Stoichiometric amounts of phosphine required, generates phosphine oxide byproduct. wikipedia.org |

| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction. | Can reduce other functional groups (e.g., alkenes, alkynes). organicchemistrytutor.com |

| Metal Reduction | Fe, NH₄Cl | Cost-effective, efficient. | Can require acidic or heated conditions. dundee.ac.uk |

The reaction of this compound with trivalent phosphorus compounds like phosphines is a cornerstone of its reactivity. This process begins with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. organicchemistrytutor.comwikipedia.org

Mechanism: R-N₃ + PPh₃ → R-N=N-N=PPh₃ → R-N=PPh₃ + N₂ (Iminophosphorane)

Hydrolysis: R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

Aza-Wittig Reaction: The aza-Wittig reaction utilizes the same iminophosphorane intermediate generated in the Staudinger reaction but intercepts it before hydrolysis. chem-station.com This highly reactive intermediate can then react with a carbonyl compound, such as an aldehyde or ketone, in a manner analogous to the conventional Wittig reaction. wikipedia.org The result is the formation of an imine (a C=N double bond) and triphenylphosphine oxide. nih.gov This reaction is a powerful tool for constructing nitrogen-containing heterocycles through intramolecular variants or for synthesizing imines. nih.govrsc.org

Reaction: R-N=PPh₃ + R'C(=O)R'' → R-N=C(R')R'' + O=PPh₃

Cycloaddition Chemistry of the Azido Group

The azido group is an archetypal 1,3-dipole, making it an excellent participant in 1,3-dipolar cycloaddition reactions. This reactivity allows for the construction of five-membered heterocyclic rings.

The Huisgen [3+2] cycloaddition is the most prominent reaction of this class for azides. mdpi.com In this reaction, this compound can react with various dipolarophiles, most notably alkynes and alkenes, to form stable heterocyclic products. youtube.com

Reaction with Alkynes: The reaction of this compound with an alkyne yields a 1,2,3-triazole ring. Triazoles are highly stable aromatic heterocycles. youtube.com The thermal reaction often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles) when using unsymmetrical alkynes. mdpi.com However, the development of catalyzed versions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), has revolutionized this field. These catalytic methods proceed under mild conditions and provide excellent control over regioselectivity, typically favoring the 1,4-isomer (in CuAAC) or the 1,5-isomer (in RuAAC). mdpi.com

Reaction with Alkenes: When reacted with an alkene, this compound forms a triazoline ring. This reaction is generally less facile than the reaction with alkynes and may require more forcing conditions or the use of strained or electron-deficient alkenes to proceed efficiently. nih.gov The resulting triazoline ring is non-aromatic and can sometimes be unstable, potentially undergoing rearrangement or loss of N₂ to form other products like aziridines.

Table 3: [3+2] Cycloaddition Reactions of this compound

| Dipolarophile | Reaction Conditions | Product | Regioselectivity |

| Terminal Alkyne | Cu(I) catalyst, RT | 1,4-Disubstituted 1,2,3-triazole | High |

| Terminal Alkyne | Ru catalyst (e.g., Cp*RuCl(PPh₃)₂) | 1,5-Disubstituted 1,2,3-triazole | High mdpi.com |

| Internal Alkyne | Thermal (Heat) | Mixture of triazoles | Low to moderate |

| Alkene | Thermal (Heat) | Triazoline | Dependent on substituents |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, offering a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgscielo.brnih.gov This reaction is particularly valuable for the functionalization of the this compound scaffold, providing a robust route to conjugate a wide array of molecular entities to the indole core. The reaction involves the [3+2] cycloaddition between the terminal azide group of this compound and a terminal alkyne, facilitated by a copper(I) catalyst. organic-chemistry.org The catalyst, often generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄·5H₂O) with a reducing agent such as sodium ascorbate, dramatically accelerates the reaction compared to the uncatalyzed Huisgen cycloaddition. scielo.brnih.gov

The mechanism proceeds through the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise process, leading to a six-membered copper-containing metallocycle that subsequently rearranges to form the stable triazolyl-copper intermediate before protonolysis releases the 1,4-disubstituted triazole product. nih.govnih.gov This process is characterized by its high reliability, broad functional group tolerance, and mild reaction conditions, often proceeding in aqueous solvent systems. organic-chemistry.orgacs.org

The utility of CuAAC in modifying this compound is demonstrated in its application for creating complex polyheterocyclic systems. For instance, N-propargyl indole derivatives can be reacted with organic azides to form a triazole core, which can then undergo further transformations like palladium-catalyzed C-H activation to build intricate fused-ring structures. nih.gov This highlights the role of the CuAAC reaction as a key step in multi-step synthetic sequences, enabling the introduction of the versatile triazole linker.

Table 1: Representative CuAAC Reactions for Indole Functionalization This table is illustrative, based on typical CuAAC conditions described in the literature.

| Starting Indole | Alkyne Partner | Copper Source | Reducing Agent / Ligand | Solvent | Product |

|---|---|---|---|---|---|

| N-Propargyl-7-bromo-1H-indole | Phenyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-7-bromo-1H-indole |

| This compound | Phenylacetylene | CuI | DIPEA | DMF | 6-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-indole |

| N-Propargyl-1H-indole | Benzyl Azide | CuBr | None | CH₂Cl₂ | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free alternative to CuAAC for labeling and conjugation. nih.gov This reaction is driven by the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative, which allows the cycloaddition with an azide to proceed rapidly at physiological temperatures without the need for a cytotoxic metal catalyst. magtech.com.cnenamine.net For a molecule like this compound, SPAAC provides a bioorthogonal method for modification, which is particularly advantageous in biological systems where copper toxicity is a concern. researchgate.net

The reactivity in SPAAC is critically dependent on the structure of the cyclooctyne. magtech.com.cn The release of approximately 18 kcal/mol of ring strain enthalpy is the primary driving force for the reaction. nih.gov Various generations of cyclooctynes have been developed to optimize reaction kinetics and stability. Common examples include dibenzocyclooctynols (DIBO) and dibenzoazacyclooctynes (DBCO), which exhibit fast reaction rates. enamine.net The choice of cyclooctyne allows for the fine-tuning of the reaction kinetics. nih.gov

Unlike CuAAC, which is highly regioselective for the 1,4-isomer, SPAAC typically yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), a factor that must be considered in applications where specific isomerism is critical. nih.gov The reaction is praised for its operational simplicity, broad solvent compatibility, and the high stability of the resulting triazole product. wur.nl The application of SPAAC with this compound would involve its direct reaction with a functionalized cyclooctyne, enabling covalent linkage to probes, biomolecules, or materials under exceptionally mild conditions.

Table 2: Common Cyclooctynes Used in SPAAC and Their Kinetic Properties

| Cyclooctyne | Abbreviation | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Features |

|---|---|---|---|

| Dibenzoazacyclooctyne | DBCO | ~1.0 | High reactivity, commonly used for bioconjugation. enamine.net |

| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Good balance of stability and reactivity. enamine.netnih.gov |

| Bicyclononyne | BCN | ~0.01 - 0.1 | High stability, useful for applications requiring long-term reagent persistence. wur.nl |

Intramolecular Cycloaddition Pathways

The azido group in this compound can participate in intramolecular cycloaddition reactions, providing pathways to complex, fused heterocyclic systems. A significant example of such a transformation involves the gold-catalyzed reaction of an ortho-azidoarylalkyne. In this process, an intramolecular nitrene transfer from the azido group to the tethered alkyne moiety is facilitated by a gold catalyst. nih.govumn.edu

This reaction does not form a triazole but instead generates a reactive α-imino gold carbene intermediate. nih.govresearchgate.net This intermediate, containing the indole skeleton, is highly electrophilic at the C3 position. umn.edu If a suitable nucleophile is tethered to the indole structure, it can efficiently trap this electrophilic center. For example, a tethered benzene (B151609) ring can act as an intramolecular nucleophile, attacking the C3 position to form a new carbon-carbon bond and yielding a tetracyclic product in good yield. researchgate.net This strategy demonstrates how the azido group can be leveraged not just for cycloadditions but as a precursor to a nitrene for constructing complex polycyclic indole derivatives. This pathway effectively transforms the azide into a tool for intramolecular C-H functionalization and ring formation.

Indole Nucleus Reactivity and Transformations

Modulation of Indole Reactivity: Electrophilic and Nucleophilic Positions

The indole ring is an electron-rich heterocycle, with reactivity that is heavily influenced by the distribution of its π-electrons. researchgate.net The C3 position is the most electron-rich and typically functions as the primary nucleophilic site, readily reacting with a wide range of electrophiles in electrophilic aromatic substitution reactions. nih.govrsc.org The C2 position is the next most reactive site, followed by the positions on the benzene ring (C4-C7). nih.gov

Reactivity Umpolung of the Indole 3-Position via Catalysis

"Umpolung," or the reversal of polarity, is a powerful strategy in organic synthesis. For indoles, this involves converting the normally nucleophilic C3 position into an electrophilic site. nih.gov This reversal provides a complementary approach to indole functionalization, allowing for reactions with nucleophiles at the C3 position. umn.eduresearchgate.net

One effective method to achieve this is through gold catalysis, particularly relevant to azido-substituted indoles. As described in section 3.2.4, the intramolecular reaction of an ortho-azidoarylalkyne, catalyzed by gold, generates a gold carbene intermediate that behaves as a potent electrophile at the indole C3 position. nih.govumn.edu This electrophilic indole equivalent can then be trapped by various external or internal nucleophiles. researchgate.net This strategy effectively achieves the umpolung of the indole's natural reactivity.

Another catalytic approach involves the use of a hypoiodite (B1233010) catalyst. In this method, the indole nitrogen is iodinated, which enhances the electrophilicity of the indole ring. acs.orgnih.gov This activation facilitates intramolecular attack by a tethered nucleophile onto the C2 or C3 position, representing an oxidative umpolung that leads to dearomatized spiroindolenine products. acs.org While not directly demonstrated on this compound, these catalytic strategies represent viable pathways for reversing the C3-reactivity of appropriately substituted indole derivatives.

Site-Selective Functionalization and Cross-Coupling Strategies

Site-selective functionalization of the indole core, particularly on the less reactive benzene ring, is a significant challenge due to the multiple available C-H bonds. nih.govresearchgate.net For this compound, functionalization can be directed towards either the pyrrole (B145914) or benzene ring. While the C3 position is the kinetically favored site for electrophilic attack, achieving selectivity at other positions often requires transition-metal catalysis. chemrxiv.org

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds on the indole scaffold. researchgate.netmdpi.comresearchgate.net Reactions such as the Suzuki, nih.govmdpi.com Heck, mdpi.com and Sonogashira mdpi.com couplings can be applied to halo-indoles to introduce aryl, vinyl, and alkynyl groups, respectively. In the context of this compound, if a halogen were also present on the ring (e.g., 6-azido-4-bromo-1H-indole), these cross-coupling methods would enable selective functionalization at the halogenated position.

To achieve site-selectivity at specific C-H bonds (C4, C5, or C7), a common strategy involves the use of a directing group (DG) attached to the indole nitrogen. nih.gov Groups such as N-P(O)tBu₂ can direct palladium or copper catalysts to functionalize the C7 or C6 positions, respectively. researchgate.netrsc.org While the 6-azido group itself is not a directing group in this context, the principles of directed C-H activation could be applied to a protected this compound to achieve functionalization at other sites on the benzene ring, providing access to highly substituted and complex indole derivatives.

Aromatic Ring-Opening and Rearrangement Reactions of the Indole Core

The inherent strain and reactivity of the azido group in this compound can be harnessed to induce profound changes in the indole framework, including ring-opening and skeletal rearrangements. While direct ring-opening of the indole core initiated by the 6-azido group is a subject of ongoing research, analogous transformations in related indole systems provide valuable insights. For instance, acid-promoted reactions of indoles with aminobenzaldehydes have been shown to result in a facile indole ring-opening, leading to the formation of quinolines. rsc.org This type of transformation underscores the potential for the indole ring to undergo cleavage under specific reaction conditions.

Rearrangement reactions offer another pathway to structural diversification. A pertinent example is the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with concomitant loss of nitrogen gas. byjus.com While this reaction typically involves an acyl azide, the underlying principle of rearrangement following nitrogen extrusion from an azide is highly relevant to the chemistry of this compound. Upon generation of the corresponding nitrene, skeletal rearrangements of the indole core could potentially occur, leading to novel heterocyclic systems.

| Reaction Type | Description | Potential Outcome for this compound |

| Ring-Opening | Cleavage of one or more bonds of the indole's heterocyclic ring. | Formation of quinoline (B57606) derivatives or other open-chain structures. |

| Rearrangement | Migration of an atom or group to a new position within the molecule. | Skeletal reorganization to form new heterocyclic frameworks. |

Intermediate Species and Reaction Pathways

The diverse reactivity of this compound is fundamentally governed by the transient, high-energy intermediates that are formed under various reaction conditions. Understanding the nature and behavior of these species is crucial for predicting and controlling the outcomes of its chemical transformations.

Characterization of Nitrene Intermediates (Singlet vs. Triplet)

The thermal or photochemical decomposition of this compound results in the extrusion of dinitrogen (N₂) and the formation of a highly reactive 6-indolylnitrene intermediate. rsc.orgresearchgate.net Nitrenes are electron-deficient species with a monovalent nitrogen atom and can exist in either a singlet or a triplet spin state, each exhibiting distinct reactivity.

Singlet Nitrene: In the singlet state, the two non-bonding electrons on the nitrogen are paired in the same orbital. This species behaves as an electrophile and typically undergoes concerted reactions, such as insertion into C-H and N-H bonds, and stereospecific addition to double bonds to form aziridines.

Triplet Nitrene: The triplet state is a diradical, with the two non-bonding electrons occupying different orbitals with parallel spins. It generally reacts in a stepwise manner, exhibiting radical-type reactivity. Triplet nitrenes are known to undergo hydrogen abstraction and non-stereospecific addition to alkenes. researchgate.net

The generation of either the singlet or triplet nitrene from this compound can be influenced by the reaction conditions. Direct photolysis often leads to the initial formation of the singlet nitrene, which can then intersystem cross to the more stable triplet ground state. Conversely, the use of triplet sensitizers in photochemical reactions can favor the direct formation of the triplet nitrene. Computational studies on the thermal decomposition of other organic azides suggest that both spin-allowed (singlet) and spin-forbidden (triplet) pathways are possible, with similar activation energies. rsc.orgresearchgate.net

| Nitrene State | Electron Configuration | Typical Reactivity |

| Singlet | Paired non-bonding electrons | Concerted insertions and additions |

| Triplet | Unpaired non-bonding electrons (diradical) | Stepwise radical-type reactions |

Role of Nitrenium Ions in Acid-Catalyzed Reactions

In the presence of a strong acid, this compound can be protonated, potentially leading to the formation of a nitrenium ion upon loss of dinitrogen. A nitrenium ion is a cationic species with a divalent, positively charged nitrogen atom. These are highly electrophilic intermediates that can participate in a variety of transformations.

Acid-catalyzed reactions of substituted indoles with nitrosobenzenes have been shown to proceed through intermediates that are consistent with the involvement of nitrenium-like species. rsc.org For this compound, an acid-catalyzed pathway could involve the protonation of the azide, followed by the elimination of N₂ to generate a 6-indolylnitrenium ion. This highly reactive cation would then be susceptible to attack by nucleophiles or could undergo intramolecular cyclization or rearrangement reactions. The specific reaction products would be dependent on the nature of the acid catalyst, the solvent, and the presence of any trapping agents.

Formation and Reactivity of Gold Carbene Equivalents

Homogeneous gold catalysis has emerged as a powerful tool for the transformation of organic azides. Gold(I) catalysts are known to react with azides to generate highly reactive α-imino gold carbene intermediates. kyoto-u.ac.jpmdpi.com In the context of this compound, a gold(I) catalyst could coordinate to the azido group, facilitating the extrusion of dinitrogen and the formation of a gold-nitrene species, which can be represented as a gold carbene equivalent.

These gold carbene intermediates are highly electrophilic and can undergo a variety of subsequent reactions, including:

Intramolecular C-H insertion: Insertion into a C-H bond on the indole ring or a substituent.

Cyclopropanation: Reaction with an alkene to form a cyclopropane (B1198618) ring.

Nucleophilic attack: Interception by a nucleophile present in the reaction mixture.

The reactivity of the gold carbene equivalent derived from this compound would be influenced by the ligands on the gold catalyst and the specific reaction conditions employed. rsc.orgrsc.org

Mechanisms Involving Triazolines and Azatrimethylenemethane Diyls

The azide moiety of this compound can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form triazoline and triazole heterocycles, respectively. acs.orgnih.gov The reaction with alkenes to form triazolines is of particular mechanistic interest. These five-membered heterocyclic rings are often thermally or photochemically unstable and can serve as precursors to other reactive intermediates.

Upon heating or irradiation, triazolines can extrude dinitrogen to generate aziridines or, in some cases, open to form an azatrimethylenemethane (ATMM) diyl. The ATMM diyl is a 1,3-dipolar species that can undergo a variety of pericyclic reactions, including electrocyclization and cycloaddition. The formation and subsequent reactivity of such intermediates derived from this compound would provide a powerful strategy for the construction of complex, nitrogen-containing polycyclic systems. The specific reaction pathway, whether it proceeds through a concerted or stepwise mechanism, and the nature of the intermediates formed, would depend on the substituents on both the indole and the reacting alkene.

Computational and Theoretical Investigations of 6 Azido 1h Indole

Electronic Structure Characterization via Quantum Chemical Methods

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation, albeit with approximations. mdpi.com For molecules of the size of 6-Azido-1H-indole, Density Functional Theory (DFT) has emerged as a particularly powerful and popular method due to its balance of computational cost and accuracy. wikipedia.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a standard tool for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. nih.govresearchgate.net This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The B3LYP functional, combined with basis sets like 6-31G(d,p) or 6-311G(d,p), is commonly employed for such calculations on organic molecules. researchgate.netscience.govdartmouth.edu

For this compound, DFT calculations would predict a planar indole (B1671886) ring system, with the azido (B1232118) group also lying in or very close to the plane of the ring to maximize conjugation. The calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional structure. The total electronic energy of this optimized geometry is also a key output, serving as a baseline for determining the stability and reaction energetics.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| C5-C6 | ~1.39 Å | |

| C6-C7 | ~1.40 Å | |

| C6-N (azide) | ~1.41 Å | |

| Nα-Nβ (azide) | ~1.25 Å | |

| Nβ-Nγ (azide) | ~1.15 Å | |

| Bond Angles | ||

| C5-C6-C7 | ~120.5° | |

| C5-C6-N (azide) | ~119.0° | |

| C6-Nα-Nβ (azide) | ~115.0° | |

| Nα-Nβ-Nγ (azide) | ~172.0° |

Note: The values presented are illustrative and based on typical results from DFT (e.g., B3LYP/6-31G(d)) calculations for similar aromatic azides.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. ossila.comacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that relates to the molecule's stability, polarizability, and the energy required for the lowest electronic excitation. physchemres.orgmdpi.com

Table 2: Predicted Frontier Orbital Energies and Electronic Properties of this compound

| Property | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 to -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.4 |

| Eg (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 4.6 to 5.0 |

Note: These values are representative estimates derived from DFT calculations on analogous aromatic and heterocyclic compounds. researcher.lifeimist.ma Actual values depend on the specific level of theory and basis set used.

Mechanistic Elucidation and Reaction Pathway Analysis

Computational chemistry is uniquely suited to explore the mechanisms of chemical reactions, providing insights into transient structures and energetic landscapes that are often inaccessible to direct experimental observation. researchgate.net

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point on that pathway. libretexts.orglibretexts.org Identifying and characterizing the geometry and energy of a transition state is crucial for understanding reaction kinetics and mechanisms. mdpi.com For the thermal or photochemical decomposition of this compound, the key initial step is the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate.

Computational methods can locate the transition state for this N₂ elimination. The geometry of this TS would be characterized by a significantly elongated C6-Nα bond and Nα-Nβ bond as they begin to break, and a shortening Nβ-Nγ bond as the N₂ molecule forms. Vibrational frequency analysis is used to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate towards the products. researchgate.net

A Potential Energy Surface (PES) is a multidimensional plot that describes the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.org By mapping the PES, chemists can visualize the entire energy landscape of a reaction, including reactants, products, intermediates, and the transition states that connect them. researchgate.netnih.gov

For the decomposition of this compound, the PES would show an energy minimum for the stable azide (B81097) reactant. Following the reaction coordinate for N₂ elimination, the energy increases until it reaches the transition state. After the TS, the energy drops sharply as the stable N₂ molecule is released, leading to the formation of the high-energy 6-indolylnitrene intermediate, which resides in a shallow minimum on the PES. acs.org The energy difference between the reactant and the transition state is the activation energy (ΔE‡), which determines the reaction rate.

Table 3: Representative Reaction Energetics for the Decomposition of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactant | This compound + N₂ | 0.0 (Reference) |

| Transition State | [6-Indole...N...N]‡ | +30 to +40 |

| Intermediate | 6-Indolylnitrene + N₂ | -20 to -30 |

Note: These are plausible, illustrative energy values for the thermal decomposition pathway of an aryl azide.

The primary reactive intermediate generated from the decomposition of this compound is 6-indolylnitrene. nih.govresearchgate.net Computational studies are essential for characterizing such transient species. Aryl nitrenes can exist in either a singlet state (with paired electrons) or a triplet state (with unpaired electrons), and DFT calculations can predict their relative energies and distinct reactivity. nih.gov

Nitrenes: The ground state of most aryl nitrenes is typically the triplet state. Computational models can predict the geometry and electronic structure of both the singlet and triplet 6-indolylnitrene. These calculations can then be used to explore subsequent reactions, such as intramolecular C-H insertion to form new fused-ring systems or intermolecular reactions. researchgate.netmdpi.com

Carbenes: While nitrenes are the direct product of azide decomposition, subsequent rearrangements can sometimes lead to carbene intermediates. For instance, a Wolff-type rearrangement, although more common for acyl nitrenes, or complex ring-expansion/contraction cascades could potentially lead to carbene species. acs.org Computational studies can map the potential energy surfaces for these complex transformations, evaluating the feasibility of pathways leading from the initial nitrene to a carbene and predicting the ultimate reaction products. acs.org

Predictive Modeling of Chemical Reactivity and Regioselectivity

Predictive modeling, utilizing computational tools, has become indispensable for understanding and forecasting the chemical behavior of molecules like this compound. These models offer insights into reaction outcomes, such as regioselectivity, by analyzing the electronic properties of the reactants. nih.gov Machine learning algorithms, for instance, can be trained on datasets of known reactions to predict the most likely sites of reaction for new molecules. nih.govresearchgate.net By calculating properties of the isolated reactants, these models can rapidly estimate transition state barriers, providing a reliable prediction of regioselectivity in reactions like C-H bond functionalization. nih.gov This approach combines mechanistic understanding with statistical analysis to create powerful predictive tools for organic synthesis. nih.govresearchgate.net

Molecular Electron Density Theory (MEDT) for Reactivity Description

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity, positing that changes in electron density are the driving force behind chemical reactions. researchgate.net This theory has been successfully applied to various cycloaddition reactions, offering insights into reactivity, regioselectivity, and stereoselectivity. researchgate.netluisrdomingo.com MEDT utilizes quantum chemical tools to analyze the potential energy surface and characterize interatomic interactions at the transition state. researchgate.net

A key aspect of MEDT is the analysis of the global electron density transfer (GEDT) at the transition state, which indicates the polar nature of a reaction. researchgate.net For instance, a significant GEDT value suggests a polar process where electrons flow from a nucleophilic species to an electrophilic one. researchgate.net The analysis of Parr functions, which identify the most electrophilic and nucleophilic centers within a molecule, can accurately predict the regioselectivity of cycloaddition reactions. researchgate.net Furthermore, the Electron Localization Function (ELF) offers a topological characterization of the reaction mechanism, revealing the sequence of bond formation events. researchgate.net

Computational studies on related indole systems have employed density functional theory (DFT) to analyze electronic structures and predict reactivity. For example, calculations at the B3LYP/6-31G(d,p) level of theory can reveal the electron density distribution, highlighting the electron-rich nature of the indole ring and the influence of substituents. The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide crucial information about a compound's electronic properties and potential reactivity patterns. mdpi.com A small HOMO-LUMO energy gap generally indicates high chemical reactivity and lower kinetic stability. mdpi.com

Table 1: Conceptual DFT Reactivity Indices

| Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher values indicate greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower values indicate greater electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity. mdpi.com |

| Global Electrophilicity (ω) | Measures the stabilization in energy when the system acquires an additional electronic charge. | Higher values indicate a stronger electrophile. |

| Global Nucleophilicity (N) | Measures the ability to donate electron density. | Higher values indicate a stronger nucleophile. |

| Parr Functions (P_k^+ / P_k^-) | Local descriptor identifying the most electrophilic/nucleophilic sites in a molecule. | Predicts regioselectivity in polar reactions. researchgate.net |

This table provides a summary of key concepts in MEDT used to predict chemical reactivity.

Prediction of Stability and Transformation Pathways

Computational methods are crucial for predicting the stability of molecules like this compound and elucidating their potential transformation pathways. The azido group is a high-energy functional group, and its thermal or photochemical decomposition can lead to highly reactive nitrene intermediates. umich.edunih.gov Understanding the energetics of these processes is key to controlling the subsequent reactions.

The stability of azido-substituted heterocycles is often discussed in the context of azido-tetrazole tautomerism, an equilibrium between an open-chain azide and a cyclic tetrazole. researchgate.net Theoretical calculations can determine the relative energies of these tautomers and the energy barriers for their interconversion, which are often significant. researchgate.net The stability is influenced by factors such as the nature of the heterocyclic ring, substituents, and solvent effects. researchgate.net

For this compound, the azido group's reactivity is a central feature. The thermal or metal-catalyzed decomposition of aryl azides can lead to nitrene insertion reactions. chemrxiv.org DFT computations can be employed to understand the reactivity differences between various azido-substituted compounds and to propose plausible reaction mechanisms. chemrxiv.org For example, Rh-catalyzed reactions of azides can lead to nitrene insertion into C-H bonds to form new heterocyclic structures. chemrxiv.org

Furthermore, computational studies can predict the pathways of intramolecular reactions. For instance, gold(I)-catalyzed reactions of azido-diynes can proceed through the formation of a gold carbenoid species, followed by intramolecular cyclization to form complex carbazole (B46965) structures. rsc.org DFT calculations can elucidate the reaction mechanism, including the initial nucleophilic attack of the azido group and subsequent cyclization steps. rsc.org The high reactivity of intermediates like (1H-indol-3-yl)methyl electrophiles, which can be prone to dimerization or oligomerization, highlights the importance of understanding and controlling reaction pathways. nih.gov

Table 2: Common Transformation Pathways for Aryl Azides

| Transformation | Description | Intermediate | Product Type |

| Nitrene Insertion | The azide expels N₂ to form a nitrene, which inserts into a C-H or other bond. | Nitrene | Fused heterocycles (e.g., carbazoles) chemrxiv.org |

| [3+2] Cycloaddition | The azide acts as a 1,3-dipole reacting with a dipolarophile. | - | Triazoles, Spiro-compounds researchgate.netluisrdomingo.com |

| Reductive Amination | Reduction of the azido group to an amine. | - | Aminoindoles umich.edu |

| Azido-Tetrazole Tautomerism | Reversible cyclization to a fused tetrazole ring. | - | Tetrazolyl-indoles researchgate.net |

| Denitrogenative Coupling | Reaction with isocyanides, catalyzed by metals, to form carbodiimides. nih.gov | Metal-nitrene complex | Asymmetric carbodiimides nih.gov |

This table summarizes key reaction types that this compound could potentially undergo, based on the known reactivity of aryl azides.

Advanced Spectroscopic and Structural Elucidation Methodologies for 6 Azido 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of 6-Azido-1H-indole in solution. Through a series of one- and two-dimensional experiments, the precise connectivity of all atoms in the molecule can be established.

Due to the absence of a complete, published experimental dataset for this compound, the following sections utilize representative chemical shift values derived from the known spectrum of 1H-indole and established substituent chemical shift (SCS) effects for an azide (B81097) group on an aromatic ring. These values serve to illustrate the application of the techniques.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The introduction of the electron-withdrawing azide group at the C-6 position significantly influences the chemical shifts of the protons on the benzenoid ring compared to the parent indole (B1671886). Protons H-5 and H-7, being ortho to the azide substituent, are expected to experience the most significant downfield shift. The proton on the pyrrole (B145914) ring, H-1 (N-H), typically appears as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (N-H) | ~11.20 | br s | - |

| H-2 | ~7.45 | t | J = 2.6 Hz |

| H-3 | ~6.50 | dd | J = 3.1, 0.9 Hz |

| H-4 | ~7.55 | d | J = 8.5 Hz |

| H-5 | ~7.05 | dd | J = 8.5, 1.9 Hz |

Note: Data is predicted based on indole scaffold and known azide substituent effects.

The ¹³C NMR spectrum reveals the chemical shift of each unique carbon atom in the molecule, providing a map of the carbon backbone. The carbon directly attached to the azide group, C-6, is expected to show a significant downfield shift. Other carbons in the benzenoid ring (C-4, C-5, C-7, C-3a, and C-7a) will also have their chemical shifts altered by the substituent. The carbons of the pyrrole ring (C-2, C-3) are less affected but still provide crucial diagnostic signals.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~124.5 |

| C-3 | ~102.0 |

| C-3a | ~129.0 |

| C-4 | ~121.0 |

| C-5 | ~113.0 |

| C-6 | ~138.0 |

| C-7 | ~108.0 |

Note: Data is predicted based on indole scaffold and known azide substituent effects.

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable as it reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). huji.ac.ildoi.org

For this compound, key HMBC correlations would be expected to confirm the placement of the azide group at the C-6 position. For instance:

H-5 would show a three-bond correlation (³JCH) to the carbon of the pyrrole ring C-3a and a three-bond correlation to C-7 .

H-7 would show a two-bond correlation (²JCH) to the azide-bearing carbon C-6 and a three-bond correlation to C-5 . researchgate.net

H-4 would show a two-bond correlation to C-5 and three-bond correlations to C-3a and C-7a .

The pyrrole proton H-2 would show correlations to C-3a and C-7a , helping to link the two rings of the indole system.

These long-range correlations provide definitive proof of the connectivity across the entire molecular skeleton, leaving no ambiguity in the structural assignment. nih.govsphinxsai.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is distinguished by two prominent and highly diagnostic absorption bands.

Azide (N₃) Asymmetric Stretch: The most characteristic feature is a strong, sharp absorption band in the region of 2100-2140 cm⁻¹ . nih.gov This peak is due to the asymmetric stretching vibration of the N≡N triple bond within the azide moiety and its presence is a definitive indicator of this functional group. researchgate.netlibretexts.org

Indole N-H Stretch: The stretching vibration of the nitrogen-hydrogen bond in the indole ring gives rise to a moderate to sharp band typically appearing in the range of 3350-3450 cm⁻¹ . researchgate.net The precise position and shape of this band can be influenced by hydrogen bonding in the solid state or in concentrated solutions.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2140 | Strong, Sharp |

Mass Spectrometry for Molecular Compositional and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information for structure elucidation: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about the molecule's substructures. The molecular formula of this compound is C₈H₆N₄, corresponding to a monoisotopic mass of approximately 158.06 Da.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 158. The most characteristic and dominant fragmentation pathway for aryl azides is the loss of a molecule of dinitrogen (N₂), which has a mass of 28 Da. scirp.org This fragmentation results in a highly reactive nitrene radical cation intermediate.

Key Fragmentation Pathways:

[M]⁺˙ → [M - N₂]⁺˙ + N₂: The primary fragmentation involves the facile elimination of N₂, leading to a prominent peak at m/z 130 . This is often the base peak in the spectrum of aryl azides.

Further Fragmentation: The [M - N₂]⁺˙ ion at m/z 130 can undergo further fragmentation characteristic of the indole ring, such as the loss of hydrogen cyanide (HCN, 27 Da) to yield a fragment at m/z 103 . scirp.org

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Identity | Notes |

|---|---|---|

| 158 | [C₈H₆N₄]⁺˙ | Molecular Ion (M⁺˙) |

| 130 | [C₈H₆N₂]⁺˙ | Loss of N₂ (M - 28); Often the base peak |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between molecules that have the same integer mass but different elemental formulas. This is achieved by mass analyzers capable of high resolution, such as time-of-flight (TOF) or Orbitrap instruments.

For this compound, HRMS would be utilized to confirm its molecular formula, C₈H₆N₄. The technique provides an experimentally observed mass that can be compared to the calculated theoretical exact mass. The high accuracy of the measurement, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition, a crucial step after synthesis.

The expected HRMS data for the protonated molecule of this compound ([M+H]⁺) is presented below. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element.

| Parameter | Value |

| Molecular Formula | C₈H₆N₄ |

| Calculated Exact Mass of Neutral Molecule | 158.0592 |

| Calculated Exact Mass of Protonated Molecule ([M+H]⁺) | 159.0665 |

| Expected Experimental m/z | ~159.0665 |

| Required Mass Accuracy | < 5 ppm |

This table presents theoretical data for this compound, as specific experimental HRMS data for this compound is not available in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure. It would reveal the geometry of the indole ring system, which is expected to be largely planar, as is characteristic of the parent indole molecule. The analysis would also precisely define the geometry of the azido (B1232118) group and its orientation relative to the indole ring.

Key structural parameters that would be determined include:

Bond Lengths: The distances between covalently bonded atoms, such as the C-C and C-N bonds within the indole ring, and the N-N bonds of the azide moiety.

Torsion Angles: These describe the conformation of the molecule, particularly the rotation around single bonds.

Intermolecular Interactions: In the solid state, molecules of this compound would pack in a specific arrangement influenced by non-covalent interactions such as hydrogen bonding (involving the indole N-H) and van der Waals forces. These interactions would also be elucidated.

While specific crystallographic data for this compound has not been reported in the surveyed literature, the expected data would be presented in a crystallographic information file (CIF), containing detailed information about the unit cell dimensions, space group, and atomic coordinates. A summary of the kind of data that would be obtained is hypothetically tabulated below.

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Volume (ų) | V |

| Calculated Density (g/cm³) | Dx |

| Key Bond Lengths (Å) | C-N (indole), N-N (azide) |

| Key Bond Angles (°) | Angles defining the indole ring and azide geometry |

This table is a representation of the type of data obtained from an X-ray crystallography experiment. Specific experimental data for this compound is not currently available in published literature.

Utility of 6 Azido 1h Indole As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Frameworks

The azide (B81097) group of 6-azido-1H-indole serves as a powerful linchpin for assembling complex heterocyclic systems. It provides a gateway to nitrogen-rich structures through both cycloaddition reactions and intramolecular cyclization strategies, leading to novel triazole-linked and fused polycyclic frameworks. researchgate.netmdpi.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," is a primary method for utilizing this compound. orgchemres.orgorgchemres.org This reaction allows for the efficient and regioselective coupling of the azide with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazole rings. This strategy has been widely employed to link the indole (B1671886) core to various other molecular fragments, creating hybrid molecules with potential applications in medicinal chemistry. orgchemres.orgnih.gov

The synthesis of these triazole-linked indole derivatives is typically high-yielding and tolerant of a wide range of functional groups. orgchemres.org The reaction conditions often involve a copper(I) catalyst, which can be generated in situ from a copper(II) salt like copper(II) acetate (B1210297) (Cu(OAc)₂) with a reducing agent such as sodium ascorbate. orgchemres.org

Table 1: Representative Conditions for Synthesis of 1,2,3-Triazole-Linked Indole Derivatives

| Reactants | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aryl-1-(prop-2-ynyl)-1H-indole-3-carbaldehydes, Aryl Azides | Cu(OAc)₂, Sodium Ascorbate | Ethanol | 70 °C | 63-92% | orgchemres.org |

| 1H-Indole-based Meldrum Alkynes, Aromatic Azides | Copper Iodide (CuI), Hünig's Base | Not Specified | Not Specified | High | nih.gov |

This table is interactive. Click on the headers to sort the data.

The resulting triazole ring is not merely a linker; it is metabolically stable and can participate in hydrogen bonding, often acting as a non-classical isostere for an amide bond, which is a valuable feature in drug design. mdpi.com

Beyond cycloadditions, the azide group of this compound is a precursor for reactive intermediates, such as nitrenes or nitrenium ions, which can undergo intramolecular reactions to form fused heterocyclic systems. researchgate.netscielo.br The acid-catalyzed decomposition of ortho-substituted aryl azides, for instance, generates arylnitrenium ion intermediates that can cyclize via intramolecular aromatic N-substitution. researchgate.netscielo.br

This strategy allows for the construction of polycyclic frameworks where the indole ring is fused to another nitrogen-containing ring. For example, the treatment of an appropriately substituted azido-indole with a strong acid like trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid can induce the loss of dinitrogen gas (N₂) and subsequent cyclization to form indolo-fused systems like azepinoindoles or carbolines. researchgate.netscielo.br The choice of acid and reaction conditions can be critical in directing the cyclization pathway and influencing the yield of the desired fused product. scielo.br Such skeletal transformations are powerful strategies for converting simple starting materials into complex molecular frameworks. researchgate.net

Role in Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. frontiersin.orgmdpi.com Indole derivatives are frequent participants in MCRs, and this compound offers the potential to introduce an azide handle into the resulting complex structures, enabling further diversification. rsc.orgresearchgate.net

Divergent synthesis, the ability to generate multiple, distinct products from a common starting material by selectively tuning reaction conditions, represents a sophisticated application of MCRs. nih.govbeilstein-journals.org The reactivity of the indole nucleus and its substituents can be manipulated to steer a reaction toward different outcomes. For instance, by carefully selecting the catalyst, solvent, or temperature, chemists can control the reaction pathway. beilstein-journals.org

In the context of indole chemistry, divergent strategies have been developed where changing from one catalyst to another, or even modifying the acidic or basic nature of the reaction medium, can lead to completely different heterocyclic products from the same set of starting materials. beilstein-journals.orgbeilstein-journals.org For example, ruthenium-catalyzed reactions of iminamides with diazo compounds can yield either indoles or 3H-indoles depending on the specific diazo reagent used. nih.gov Similarly, controlling the reaction conditions in copper-catalyzed sequences involving acetylene (B1199291) carbonates can lead to different types of functionalized indoles. beilstein-journals.org While specific examples detailing this compound in divergent MCRs are emerging, its participation in such schemes would provide rapid access to diverse libraries of complex azido-functionalized heterocycles.

Development of Novel Functionalization Reagents and Methodologies

The presence of the azide group on the indole ring makes this compound not just a building block but also a tool for developing new chemical reactions. The azide can be transformed into other functional groups, or its inherent reactivity can be harnessed in novel ways. For instance, the azide group can be reduced to a primary amine, providing a vector for a host of subsequent functionalizations.

Furthermore, the azide itself can act as a source of azide radicals (N₃•) under specific oxidative conditions, such as with ceric ammonium (B1175870) nitrate (B79036) (CAN) or through electrochemical methods. mdpi.com These azide radicals can then participate in dearomatizing azidation reactions of other indole substrates, leading to the formation of unique sp³-rich spirocyclic indolines. mdpi.com The development of such azidative spirocyclization methods showcases how a functionalized indole can inspire new synthetic methodologies. mdpi.com

Applications in Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical modifications at the final steps of a synthetic sequence. scispace.com This allows chemists to diversify complex molecules, like drug candidates or natural products, without having to re-synthesize them from scratch, thereby accelerating the study of structure-activity relationships. scispace.comchemrxiv.org

Reactions involving this compound, particularly the highly selective and mild CuAAC click reaction, are well-suited for LSF. The functional group tolerance and biocompatible conditions of click chemistry mean that an alkyne-modified complex molecule can be readily coupled with this compound. This introduces an indole moiety that can be crucial for biological activity. Furthermore, electrochemical methods have been developed for the functionalization of indoles that tolerate sensitive groups like alkyl azides, demonstrating the compatibility of the azido-indole scaffold with modern LSF techniques. beilstein-journals.org The ability to perform these modifications on structurally complex molecules highlights the robustness and selectivity of the methodologies employing azido-indoles. nih.gov

Q & A

Q. How can researchers design robust synthetic workflows for this compound to ensure reproducibility across labs?

- Methodological Answer :

- Protocol Standardization : Document reaction parameters (e.g., degassing steps, catalyst lot numbers) using platforms like Chemotion ELN .

- Interlab Validation : Share samples with collaborating labs for independent characterization (e.g., NMR, XRD). Publish detailed SI files with raw data (e.g., .cif for crystallography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.